molecular formula C6H7BrS B14610656 Thiophene, 3-(1-bromoethyl)- CAS No. 57846-05-6

Thiophene, 3-(1-bromoethyl)-

Katalognummer: B14610656
CAS-Nummer: 57846-05-6
Molekulargewicht: 191.09 g/mol
InChI-Schlüssel: XXTBLEISCRHFLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 3-(1-bromoethyl)- can be achieved through several methods. One common approach involves the bromination of 3-ethylthiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of Thiophene, 3-(1-bromoethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation, recrystallization, or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Thiophene, 3-(1-bromoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Thiophene, 3-(1-alkoxyethyl)-, Thiophene, 3-(1-aminoethyl)-.

    Oxidation: Thiophene, 3-(1-bromoethyl)-1-oxide, this compound1,1-dioxide.

    Reduction: Thiophene, 3-ethyl.

Wissenschaftliche Forschungsanwendungen

Thiophene, 3-(1-bromoethyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Thiophene, 3-(1-bromoethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes . The presence of the bromine atom can enhance the compound’s reactivity and binding affinity to its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Thiophene, 3-(1-bromoethyl)- can be compared with other similar compounds such as:

    Thiophene, 2-(1-bromoethyl)-: Differing in the position of the bromine atom, which can affect its reactivity and applications.

    Thiophene, 3-(1-chloroethyl)-: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    Thiophene, 3-(1-iodoethyl)-:

The uniqueness of Thiophene, 3-(1-bromoethyl)- lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

57846-05-6

Molekularformel

C6H7BrS

Molekulargewicht

191.09 g/mol

IUPAC-Name

3-(1-bromoethyl)thiophene

InChI

InChI=1S/C6H7BrS/c1-5(7)6-2-3-8-4-6/h2-5H,1H3

InChI-Schlüssel

XXTBLEISCRHFLM-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CSC=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.